

## Preclinical Safety and Toxicology of Funobactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Funobactam |           |
| Cat. No.:            | B15363246  | Get Quote |

**Funobactam**. It is important to note that comprehensive preclinical safety and toxicology data for **Funobactam** are not extensively available in the public domain. The information presented herein is intended for research, scientific, and drug development professionals and is based on available data for **Funobactam** and related compounds in its class.

#### Introduction

**Funobactam** (formerly XNW4107) is a novel, investigational diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor.[1][2] It is being developed in combination with imipenem/cilastatin for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[3] **Funobactam** protects  $\beta$ -lactam antibiotics from degradation by a broad range of serine  $\beta$ -lactamases, including Ambler Class A, C, and D enzymes.[1] This guide provides an in-depth overview of the available preclinical data on the safety and toxicology of **Funobactam**, supplemented with information from other DBO  $\beta$ -lactamase inhibitors to provide a broader context for researchers.

### General Toxicology of Diazabicyclooctane β-Lactamase Inhibitors

Due to the limited public availability of specific toxicology data for **Funobactam**, this section provides a general overview of the preclinical safety profile of a related and well-characterized







diazabicyclooctane  $\beta$ -lactamase inhibitor, avibactam. This information may offer insights into the potential toxicological profile of **Funobactam**.

Table 1: Summary of Preclinical Toxicology Findings for Avibactam[4]



| Study Type                               | Species            | Key Findings                                                                                                                                                                                                                                               |
|------------------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Single-Dose Toxicity                     | Rat, Dog           | Minimally toxic via intravenous administration. No significant safety pharmacology signals were observed in cardiovascular, central nervous system, renal, or gastrointestinal studies.                                                                    |
| Repeat-Dose Toxicity                     | Rat, Dog           | Well-tolerated in studies up to<br>30 days in dogs at doses up to<br>540 mg/kg/day.                                                                                                                                                                        |
| Genotoxicity                             | In vitro / In vivo | Negative in a battery of genotoxicity assays, including the Ames test, unscheduled DNA synthesis assay, chromosomal aberration assay, and a rat micronucleus study.                                                                                        |
| Carcinogenicity                          | Not specified      | Long-term carcinogenicity<br>studies for avibactam alone<br>are not detailed in the provided<br>reference.                                                                                                                                                 |
| Reproductive & Developmental<br>Toxicity | Rat, Rabbit        | Not teratogenic in rats or rabbits. No embryofetal toxicity was observed in rats at doses approximately 9 times the human exposure. A pre- and postnatal study in rats showed no effects on pup growth and viability at doses 11 times the human exposure. |
| Fertility                                | Rat                | No adverse effects on the fertility of male and female rats at doses up to 1 g/kg/day.                                                                                                                                                                     |



# Funobactam Preclinical Pharmacokinetics and Efficacy Studies

While specific toxicology studies on **Funobactam** are not publicly detailed, in vivo pharmacodynamic studies have been conducted in murine models. These studies, designed to evaluate efficacy, provide valuable information on the animal models and methodologies used in the preclinical assessment of **Funobactam**.

### **Single-Dose Pharmacokinetic Studies in Mice**

Single-dose pharmacokinetic (PK) studies of **Funobactam** were performed in mice to establish its PK parameters and to evaluate if its co-administration affects the pharmacokinetics of imipenem.[3]

Table 2: Funobactam Single-Dose Pharmacokinetic Study Parameters in Mice[3]

| Parameter               | Description                                                                                                                                                           |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Animal Model            | Specific-pathogen-free female ICR mice (20-22 g)                                                                                                                      |
| Housing                 | Groups of six in high-efficiency particulate air-<br>filtered cages with controlled temperature, 12h<br>light/dark cycle, and ad libitum access to food<br>and water. |
| Route of Administration | Subcutaneous (SC)                                                                                                                                                     |
| Dose Levels             | Escalating doses of 1, 10, and 20 mg/kg                                                                                                                               |
| Co-administration       | Administered with a human-simulated regimen (HSR) of imipenem.                                                                                                        |
| Sample Collection       | Blood was collected via cardiac puncture at predefined timepoints.                                                                                                    |
| Bioanalysis             | Plasma concentrations of Funobactam and imipenem were measured using a validated LC/MS-MS method.                                                                     |



## **Experimental Protocol: Neutropenic Murine Thigh Infection Model**

This model was utilized to assess the in vivo efficacy of the imipenem/**funobactam** combination against various Gram-negative pathogens.[3]





Click to download full resolution via product page

Caption: Workflow of the neutropenic murine thigh infection model.



- Animal Model: Specific-pathogen-free female ICR mice, weighing 20 to 22 g, were used.
   Animals were acclimated for 48 hours before the study.[3]
- Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide at doses of 150 mg/kg and 100 mg/kg on days 4 and 1, respectively, before bacterial inoculation.[3]
- Reduction of Renal Clearance: To simulate human-like drug exposures, uranyl nitrate was administered via IP injection at 5 mg/kg three days prior to inoculation.[3]
- Inoculation: One thigh of each mouse was intramuscularly inoculated with 0.1 mL of a bacterial suspension containing approximately 10<sup>7</sup> colony-forming units (CFU)/mL.[3]
- Treatment: Antimicrobial therapy with imipenem/funobactam or a placebo was initiated 2 hours after inoculation.[3]
- Outcome Assessment: The change in bacterial burden in the thigh was determined over a 24-hour period by quantifying the CFU per thigh at the start and end of the treatment period. [3]

# Mechanism of Action and Potential Toxicity Pathways

Funobactam, as a diazabicyclooctane  $\beta$ -lactamase inhibitor, restores the activity of  $\beta$ -lactam antibiotics against bacteria that produce serine  $\beta$ -lactamases.[1]

#### Signaling Pathway: Inhibition of β-Lactamase





Click to download full resolution via product page

Caption: Mechanism of action of **Funobactam** in protecting  $\beta$ -lactam antibiotics.

The primary mechanism of toxicity for  $\beta$ -lactam antibiotics and their inhibitors is often related to hypersensitivity reactions.[5] Other potential toxicities, such as neurotoxicity and nephrotoxicity, have been associated with some  $\beta$ -lactam antibiotics, particularly at high concentrations or in patients with renal impairment.[5] The toxicological profile of  $\beta$ -lactamase inhibitors is generally considered in the context of the partner  $\beta$ -lactam antibiotic with which they are co-administered. [5]

#### Conclusion

The available preclinical data on **Funobactam** primarily focus on its in vivo efficacy in murine infection models. While these studies provide valuable insights into the experimental protocols used for its evaluation, there is a notable absence of publicly available, detailed preclinical safety and toxicology data, including single- and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicology studies. The information on related diazabicyclooctane β-lactamase inhibitors, such as avibactam, suggests a generally favorable preclinical safety profile for this class of compounds. As **Funobactam** progresses through clinical development, more comprehensive safety data will likely become available. For drug development professionals, the provided experimental protocols and the general toxicological context of the DBO class can serve as a preliminary guide for further research and evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? PMC [pmc.ncbi.nlm.nih.gov]



- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Beta-Lactamase Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology of Funobactam: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15363246#preclinical-data-on-funobactam-safety-and-toxicology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com